Isochinolina chinoni
Isoquinoline quinones are a class of natural products characterized by the presence of an isoquinoline ring system fused to a quinone moiety. These compounds exhibit diverse structural features and biological activities, making them valuable in medicinal chemistry research. Structurally, they consist of a six-membered aromatic ring (isoquinoline) linked to a two-carbon chain with a conjugated diene unit, forming the quinone part. This unique structure confers these molecules with specific redox properties that are crucial for their biological functions.
Isoquinoline quinones have been isolated from various plant species and marine organisms. They play significant roles in natural defense mechanisms and secondary metabolism. In terms of pharmacological potential, these compounds show promise as anti-inflammatory, antimicrobial, antitumor, and antioxidant agents. Recent studies highlight their ability to modulate multiple signaling pathways involved in cancer cell proliferation and apoptosis, making them attractive targets for the development of novel therapeutic strategies.
The diversity in structure allows isoquinoline quinones to interact with biological macromolecules in different ways, enhancing their utility as probes and tools in biochemistry research. Due to their complex nature and wide-ranging applications, continued investigation into these compounds is essential for advancing our understanding of their mechanisms of action and expanding their therapeutic potential.

Struttura | Nome chimico | CAS | MF |
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6,7,9-Trihydroxy-3-methylbenz[g]isoquinoline-5,10-dione; 6-Me ether | 2091249-34-0 | C15H11NO5 |
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